

A Technical Guide to L-Leucine-d3 for Research Laboratories

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Compound of Interest					
Compound Name:	L-Leucine-d3				
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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of **L-Leucine-d3**, a stable isotope-labeled amino acid crucial for a variety of research applications. This document details commercially available sources of **L-Leucine-d3**, presents key experimental protocols, and visualizes the critical signaling pathway in which it is involved.

L-Leucine-d3: An Essential Tool in Modern Research

L-Leucine-d3 is a form of the essential branched-chain amino acid L-Leucine where three hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes the molecule heavier than its natural counterpart, allowing it to be distinguished and traced in biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its primary applications in research include use as a tracer in metabolic studies and as an internal standard for the precise quantification of L-Leucine in various biological samples.[1][2]

Sourcing High-Purity L-Leucine-d3: A Comparative Overview

The selection of a suitable **L-Leucine-d3** supplier is critical to ensure the accuracy and reproducibility of experimental results. Key parameters to consider include isotopic purity,



chemical purity, and the availability of various package sizes. Below is a comparative table of prominent suppliers offering **L-Leucine-d3** for research purposes.

Supplier	Product Name	CAS Number	Isotopic Purity (atom % D)	Chemical Purity	Available Package Sizes
Sigma- Aldrich	L-Leucine- 5,5,5-d3	87828-86-2	99%	≥99% (CP)	1 g
Cambridge Isotope Laboratories, Inc.	L-Leucine (5,5,5-D₃, 99%)	87828-86-2	99%	≥98%	1 g
MedChemEx press	L-Leucine-d3	87828-86-2	99.93%	Not specified	10 mg, 50 mg, 100 mg
Aladdin Scientific	L-Leucine-5, 5, 5-d3	87828-86-2	min 99%	Not specified	1 g
LGC Standards	L-Leucine-d3	87828-86-2	Not specified	Not specified	10 mg, 100 mg
Eurisotop (a subsidiary of Cambridge Isotope Laboratories, Inc.)	L-LEUCINE (5,5,5-D3, 99%)	87828-86-2	99%	98%	1 g
Toronto Research Chemicals (via Sapphire Bioscience)	L-Leucine-d3	87828-86-2	Not specified	Not specified	Inquire for sizes

Key Experimental Protocols Utilizing L-Leucine-d3



L-Leucine-d3 is instrumental in a range of sophisticated experimental techniques. The following sections provide detailed methodologies for two of its most common applications.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for quantitative proteomics that uses metabolic incorporation of "heavy" amino acids to label proteins.[3] **L-Leucine-d3** can be used as the "heavy" amino acid to differentiate between protein populations from different experimental conditions.

Methodology:

- Cell Culture Preparation: Two populations of cells are cultured. One is grown in a "light" medium containing normal L-Leucine, while the other is grown in a "heavy" medium where normal L-Leucine is replaced with L-Leucine-d3. It is crucial to use dialyzed fetal bovine serum to avoid the presence of unlabeled leucine.
- Metabolic Labeling: Cells are cultured for a sufficient number of cell divisions (typically at least five) to ensure complete incorporation of the labeled amino acid into the proteome.
- Experimental Treatment: Once fully labeled, the cells can be subjected to the desired experimental conditions (e.g., drug treatment, gene knockdown).
- Sample Pooling and Protein Extraction: The "light" and "heavy" cell populations are combined in a 1:1 ratio. Total protein is then extracted from the mixed cell lysate.
- Protein Digestion: The extracted proteins are digested into peptides, typically using an enzyme like trypsin.
- Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by mass spectrometry. Peptides containing L-Leucine will appear as doublets, with the "heavy" peptide having a mass shift corresponding to the number of deuterium atoms.
- Data Analysis: The relative abundance of proteins between the two conditions is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.

Metabolic Flux Analysis



Metabolic flux analysis is a technique used to quantify the rates of metabolic reactions in a biological system.[4][5] **L-Leucine-d3** can be used as a tracer to follow the metabolic fate of leucine through various pathways.

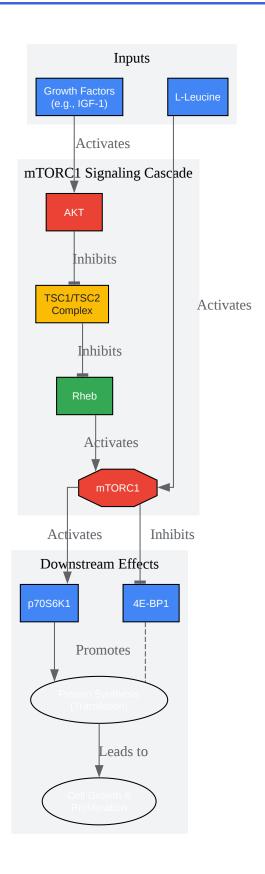
Methodology:

- Tracer Experiment Design: The experiment is designed to introduce L-Leucine-d3 into the biological system of interest (e.g., cell culture, animal model) under steady-state conditions.
- Isotope Labeling: The system is allowed to reach an isotopic steady state, where the distribution of the labeled leucine and its metabolites becomes constant over time.
- Sample Collection and Metabolite Extraction: Samples are collected at specific time points, and metabolites are extracted.
- Isotopomer Analysis: The isotopic labeling patterns of leucine and its downstream metabolites are measured using mass spectrometry or NMR.
- Metabolic Modeling: A metabolic network model is constructed, and the experimental labeling data is used to constrain the model.
- Flux Calculation: Computational algorithms are used to calculate the intracellular metabolic fluxes that best explain the observed labeling patterns.

Visualizing the Role of L-Leucine in Cellular Signaling

L-Leucine is a potent activator of the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[2][6] The following diagrams illustrate this pathway and a general workflow for a SILAC experiment.

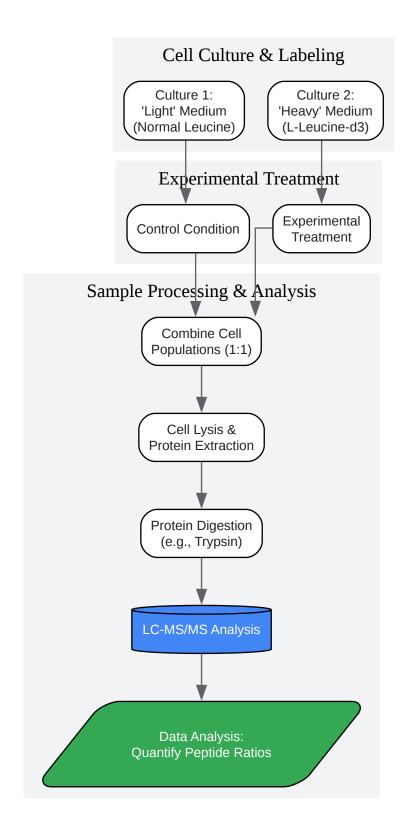




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Caption: L-Leucine activates the mTORC1 signaling pathway.





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Caption: A generalized workflow for a SILAC experiment.



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